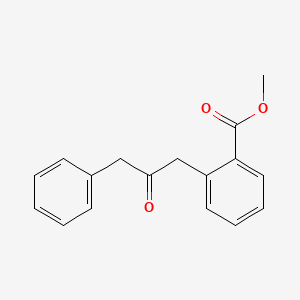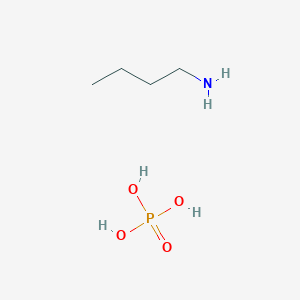![molecular formula C33H44OSn B14255670 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol CAS No. 460984-08-1](/img/structure/B14255670.png)
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol is a complex organotin compound characterized by the presence of a tin atom bonded to three 2-methyl-2-phenylpropyl groups and a prop-2-en-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol typically involves the reaction of tris(2-methyl-2-phenylpropyl)stannane with an appropriate allylic alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous organotin reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the saturated alcohol.
Substitution: The tin atom can participate in nucleophilic substitution reactions, where one or more of the 2-methyl-2-phenylpropyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various organotin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol exerts its effects is primarily through its ability to form stable complexes with various biological molecules. The tin atom can coordinate with different ligands, affecting the activity of enzymes and other proteins. This coordination can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-methyl-2-phenylpropyl)stannane: A precursor to 3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol, used in similar applications.
Triphenyltin hydroxide: Another organotin compound with antimicrobial properties.
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Uniqueness
This compound is unique due to its specific combination of a tin atom with three bulky 2-methyl-2-phenylpropyl groups and a reactive prop-2-en-1-ol moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
460984-08-1 |
|---|---|
Formule moléculaire |
C33H44OSn |
Poids moléculaire |
575.4 g/mol |
Nom IUPAC |
3-tris(2-methyl-2-phenylpropyl)stannylprop-2-en-1-ol |
InChI |
InChI=1S/3C10H13.C3H5O.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-2-3-4;/h3*4-8H,1H2,2-3H3;1-2,4H,3H2; |
Clé InChI |
FTFZVDXGLZUKIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)C=CCO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


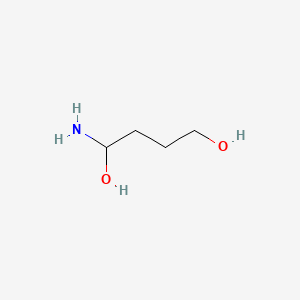
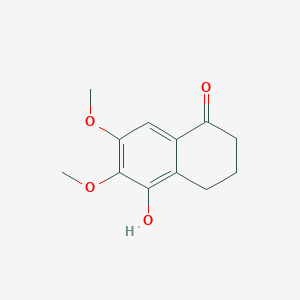

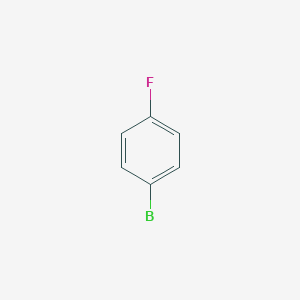
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)
![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
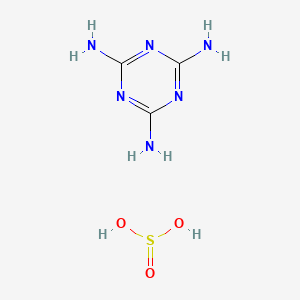
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
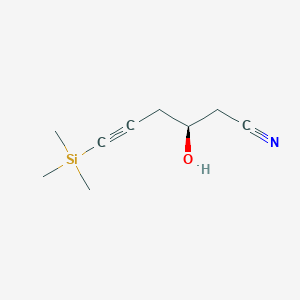
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
